molecular formula C27H29ClN2O6S2 B1674877 Sulforhodamine B acid chloride CAS No. 62796-29-6

Sulforhodamine B acid chloride

Cat. No.: B1674877
CAS No.: 62796-29-6
M. Wt: 577.1 g/mol
InChI Key: YERWMQJEYUIJBO-UHFFFAOYSA-N
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Description

Sulforhodamine B acid chloride, also known as Lissamine rhodamine B sulfonylchloride, is a fluorescent dye widely used in various scientific fields. It is a derivative of sulforhodamine B, which is known for its bright red fluorescence. The compound has the molecular formula C27H29ClN2O6S2 and a molecular weight of 577.11 g/mol . It is highly soluble in organic solvents such as methanol, ethanol, and acetone .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sulforhodamine B acid chloride is known to interact with proteins in cells. Its principle is based on the ability of the protein dye sulforhodamine B to bind electrostatically and pH dependent on protein basic amino acid residues . Under mild acidic conditions, it binds to protein basic amino acid residues of trichloroacetic acid-fixed cells . It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .

Cellular Effects

The amount of dye extracted from stained cells is directly proportional to the cell mass . This property makes it a useful tool in measuring drug-induced cytotoxicity and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins in cells. It binds to the basic amino acid residues of proteins under mild acidic conditions . This binding is electrostatic and pH-dependent . The dye can then be extracted from the cells under mild basic conditions and solubilized for measurement .

Temporal Effects in Laboratory Settings

The SRB assay, which utilizes this compound, is known to be indefinitely stable . This suggests that this compound may also exhibit long-term stability.

Transport and Distribution

Due to its water-soluble nature , it is likely to be distributed throughout the aqueous compartments of cells and tissues.

Subcellular Localization

Given its use as a membrane-impermeable polar tracer , it is likely to be excluded from the interior of cellular organelles that are surrounded by a lipid bilayer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulforhodamine B acid chloride is synthesized by reacting sulforhodamine B with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves dissolving sulforhodamine B in an appropriate solvent, such as dichloromethane, and then adding thionyl chloride dropwise while maintaining the temperature at around 0°C to 5°C. The reaction mixture is then stirred for several hours at room temperature to ensure complete conversion to the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sulforhodamine B acid chloride primarily undergoes substitution reactions due to the presence of the reactive acid chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, ester, or thioester derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are sulfonamide, ester, and thioester derivatives, which retain the fluorescent properties of the parent compound .

Properties

IUPAC Name

5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERWMQJEYUIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62796-29-6
Record name Lissamine Rhodamine B sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62796-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lissamine rhodamine B sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt
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Record name 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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